5(4H)-Thiazolone, 2-(dimethylamino)-4,4-dimethyl-
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Overview
Description
5(4H)-Thiazolone, 2-(dimethylamino)-4,4-dimethyl- is a heterocyclic compound that features a thiazolone ring with dimethylamino and dimethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5(4H)-Thiazolone, 2-(dimethylamino)-4,4-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(dimethylamino)ethylamine with 2,4-pentanedione in the presence of sulfur to form the thiazolone ring . The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5(4H)-Thiazolone, 2-(dimethylamino)-4,4-dimethyl- undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; in solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazolones depending on the reagents used.
Scientific Research Applications
5(4H)-Thiazolone, 2-(dimethylamino)-4,4-dimethyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5(4H)-Thiazolone, 2-(dimethylamino)-4,4-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present . It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Similar in structure but with a benzene ring fused to the thiazole ring.
Pyrazole derivatives: Contain a five-membered ring with two nitrogen atoms, differing in the type of heteroatoms present.
Pyrimidine derivatives: Feature a six-membered ring with nitrogen atoms, offering different chemical properties and applications.
Uniqueness
5(4H)-Thiazolone, 2-(dimethylamino)-4,4-dimethyl- is unique due to its specific substitution pattern and the presence of both dimethylamino and dimethyl groups. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
61796-19-8 |
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Molecular Formula |
C7H12N2OS |
Molecular Weight |
172.25 g/mol |
IUPAC Name |
2-(dimethylamino)-4,4-dimethyl-1,3-thiazol-5-one |
InChI |
InChI=1S/C7H12N2OS/c1-7(2)5(10)11-6(8-7)9(3)4/h1-4H3 |
InChI Key |
BQLSIVHXEWLEPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)SC(=N1)N(C)C)C |
Origin of Product |
United States |
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